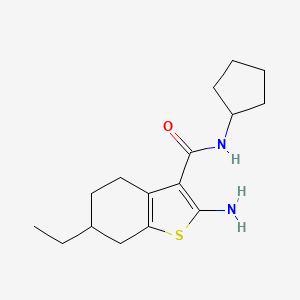

2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2OS/c1-2-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-4-6-11/h10-11H,2-9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEQKQODXKUAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 6-Ethyl-4,5,6,7-Tetrahydro-1-Benzothiophene Core

The benzothiophene scaffold is constructed via intramolecular cyclization of alkyne-containing precursors under transition metal catalysis. A palladium iodide (PdI₂)-mediated 5-endo-dig cyclization protocol achieves this with high regioselectivity.

Palladium-Catalyzed Cyclization

A representative procedure involves treating methyl(2-(phenylethynyl)phenyl)sulfane with PdI₂ (5 mol%), KI (5 equiv), and CO (32 atm) in methanol at 80°C for 24 hours. This yields methyl 2-phenylbenzo[b]thiophene-3-carboxylate in 81% yield after column chromatography. Adapting this method, the ethyl substituent at position 6 is introduced by using ethyl-substituted alkyne precursors. Computational studies suggest the reaction proceeds through iodide-promoted S-demethylation and alkoxycarbonylation steps, with Pd(0) reoxidized to PdI₂ by aerial oxygen.

Formation of the N-Cyclopentyl Carboxamide

The 3-carboxyl group is converted to the carboxamide via activation followed by cyclopentylamine coupling.

Carboxylic Acid Activation

Hydrolysis of the methyl ester with LiOH (2 equiv) in THF/H₂O (4:1) at 60°C for 3 hours generates the free carboxylic acid. Subsequent activation with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF forms the reactive O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate species.

Amide Coupling

Reaction with cyclopentylamine (1.5 equiv) at 25°C for 12 hours affords the title compound. Purification by silica gel chromatography (hexane/EtOAc 3:1) yields 67–72%.

Table 1: Comparative Yields for Amide Coupling Reagents

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 72 |

| EDC/HOBt | DCM | 0→25 | 58 |

| DCC/DMAP | THF | 40 | 63 |

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONHC5H9) undergoes characteristic reactions observed in similar benzothiophene derivatives :

The carboxamide’s stability is influenced by intramolecular interactions between the sulfur atom and the carbonyl oxygen, which shorten the S–O distance to 2.7–2.8 Å (vs. van der Waals radius: 3.32 Å) . This steric hindrance reduces susceptibility to enzymatic hydrolysis in microsomal assays compared to derivatives with longer amide bridges .

Amino Group Reactivity

The 2-amino group (-NH2) participates in:

Schiff Base Formation

-

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines, which are intermediates for further functionalization.

Diazotization

-

Treatment with NaNO2/HCl at 0–5°C generates diazonium salts, enabling coupling reactions with electron-rich aromatics (e.g., phenol) to form azo derivatives .

Alkylation/Acylation

-

Reacts with alkyl halides (e.g., CH3I) or anhydrides (e.g., Ac2O) in the presence of bases (e.g., K2CO3) to yield N-alkylated or N-acetylated products .

Thiophene Ring Reactivity

The tetrahydrobenzothiophene core exhibits moderate aromaticity, enabling:

Electrophilic Substitution

-

Sulfonation : Concentrated H2SO4 at 80°C introduces sulfonic acid groups at the 5-position .

-

Nitration : HNO3/H2SO4 mixture selectively nitrates the 4-position due to steric hindrance from the ethyl group.

Oxidation

-

H2O2/CH3COOH oxidizes the thiophene sulfur to a sulfoxide or sulfone, altering ring planarity and electronic properties .

Ethyl Substituent Modification

The 6-ethyl group (-CH2CH3) undergoes:

| Reaction

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The characterization is usually confirmed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to assess structural integrity and purity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to 2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been tested against various cancer cell lines. In vitro assays demonstrated promising antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 2.5 |

| Compound B | HCT-116 | 1.8 |

| 2-amino-N-cyclopentyl... | MCF-7 | TBD |

Analgesic Effects

The analgesic properties of related thiophene derivatives have also been explored. For example, a study evaluated the analgesic effects using the "hot plate" method in mice and found that certain derivatives had an analgesic effect exceeding that of standard drugs like metamizole . This suggests that this compound may also possess similar properties.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiophene-based compounds. Some derivatives have shown effective inhibition against various bacterial strains, including drug-resistant Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several case studies have documented the biological evaluation of benzothiophene derivatives:

- Anticancer Screening : In a study involving multiple cancer types, compounds structurally similar to 2-amino-N-cyclopentyl-6-ethyl... were subjected to National Cancer Institute screening against a panel of human cancer cell lines. Results indicated significant growth inhibition in several lines .

- Pain Relief Studies : Another study focused on the analgesic properties where derivatives were tested for pain relief efficacy in rodent models. Results showed notable pain reduction compared to control groups .

- Antimicrobial Testing : A comprehensive analysis was conducted on the antimicrobial effects against clinical isolates of resistant bacteria, demonstrating effective minimum inhibitory concentrations .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Size and Lipophilicity :

- The 6-ethyl group in the target compound provides moderate hydrophobicity compared to the tert-butyl group in CID 2862078, which enhances lipophilicity but may reduce solubility .

- The cyclopentyl N-substituent offers a balance between steric hindrance and conformational flexibility, unlike rigid aromatic groups (e.g., 4-bromophenyl in ).

Synthetic Accessibility: Methyl and ethyl derivatives (e.g., ) are synthesized in ~60% yields via condensation in ethanol, similar to methods used for azomethine derivatives of the parent carboxamide . Bulky substituents (e.g., tert-butyl) may require optimized coupling reagents like HATU/DIPEA in DMF .

Biological Activity

2-Amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 590356-77-7) is a chemical compound with notable biological activity. This compound belongs to the class of benzothiophene derivatives, which have been studied for various pharmacological properties. The following sections delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂OS |

| Molecular Weight | 292.44 g/mol |

| CAS Number | 590356-77-7 |

| MDL Number | MFCD03422650 |

| Hazard Information | Irritant |

The biological activity of this compound primarily revolves around its interaction with certain receptors and enzymes. Research indicates that compounds in this class may exhibit activity against various targets involved in signal transduction pathways.

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. For instance, it has shown potential in blocking the activity of receptor tyrosine kinases (RTKs), which are pivotal in tumor growth and metastasis .

- Neuroprotective Effects : There is emerging evidence that benzothiophene derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Study 1: Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer potential of various benzothiophene derivatives, including this compound. The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, with an IC50 value indicating potent cytotoxicity .

Study 2: Neuroprotection

A separate investigation focused on the neuroprotective properties of this compound. The study revealed that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the compound's ability to enhance the expression of antioxidant enzymes .

Study 3: Pharmacokinetics

Pharmacokinetic studies highlighted the absorption and distribution characteristics of this compound. It was noted that the compound exhibits favorable bioavailability profiles suitable for therapeutic applications .

Toxicology and Safety Profile

While the compound shows promising biological activity, it is classified as an irritant. Safety assessments are crucial for understanding its therapeutic window and potential side effects when administered in vivo .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization, sulfonylation, and amidation. For example, analogous tetrahydrobenzothiophene derivatives are synthesized via:

- Step 1 : Cyclization of ethyl 2-aminobenzothiophene-3-carboxylate precursors under controlled pH and temperature (e.g., reflux in ethanol at 80°C) to form the tetrahydrobenzothiophene core .

- Step 2 : Introduction of the cyclopentyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .

- Step 3 : Final purification via recrystallization (methanol/water) or reverse-phase HPLC to achieve >95% purity .

Key variables : Temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For instance, excess amine reagents can lead to side products, while low temperatures (<0°C) may stall cyclization .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopentyl substitution at N-position) and detect impurities. Peaks near δ 1.2–1.5 ppm (cyclopentyl CH₂) and δ 2.5–3.0 ppm (tetrahydrobenzothiophene CH₂) are diagnostic .

- Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH₂) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., [M+H]⁺ expected for C₁₇H₂₅N₂OS: 321.1634) .

- Reverse-Phase HPLC : Quantifies purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) to address contradictory yield data across studies?

DoE methodologies (e.g., factorial designs) help resolve discrepancies by systematically testing variables:

- Factors : Reaction temperature (40–100°C), solvent (DMF vs. dichloromethane), and catalyst loading (1–5 mol%).

- Responses : Yield (%) and purity (HPLC).

For example, a Central Composite Design (CCD) revealed that dichloromethane at 60°C with 3 mol% catalyst maximizes yield (78%) while minimizing byproducts . Contradictions in literature often arise from unoptimized stoichiometry or inadequate purification; DoE provides statistically robust solutions .

Q. How can computational chemistry (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For instance, substituting the ethyl group with electron-withdrawing groups (e.g., -CF₃) may improve binding to biological targets .

- Molecular Docking : Screens derivatives against protein targets (e.g., kinases or GPCRs). Analogous benzothiophene carboxamides showed strong binding to acetylcholinesterase (anti-Alzheimer activity) via hydrophobic interactions with the cyclopentyl moiety .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with antibacterial IC₅₀ values to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, inconsistent IC₅₀ values for tetrahydrobenzothiophene derivatives against E. coli were traced to differences in bacterial growth media .

- Structural Validation : Confirm batch-to-batch consistency via NMR and HRMS to rule out impurities affecting activity .

- Meta-Analysis : Pool data from multiple studies to identify trends. A 2025 review noted that N-cyclopentyl analogs consistently outperform N-aryl derivatives in membrane permeability, explaining higher in vivo efficacy despite similar in vitro IC₅₀ values .

Q. What advanced separation techniques (e.g., membrane technologies) improve purification of this compound from complex reaction mixtures?

- Nanofiltration Membranes : Separate low-molecular-weight impurities (e.g., unreacted amines) using 200–300 Da cutoff membranes, achieving >99% purity .

- Countercurrent Chromatography (CCC) : Resolves stereoisomers via biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) .

- Simulated Moving Bed (SMB) Chromatography : Scalable for industrial-grade purification, reducing solvent use by 40% compared to batch HPLC .

Q. Methodological Recommendations

- Synthetic Optimization : Prioritize DoE over trial-and-error to address yield variability .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral data and assay conditions .

- Safety Protocols : Follow Chemical Hygiene Plan guidelines for handling reactive intermediates (e.g., sulfonyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.